
3,7-Dichloro-8-methylquinolin-4(1H)-one
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name for this compound is 3,7-dichloro-8-methyl-1,4-dihydroquinolin-4-one . This name reflects the bicyclic quinoline structure, where:
Alternative Chemical Designations
This compound is identified by several alternative designations:
- CAS Registry Number : 1204811-73-3.
- Trivial names : 3,7-Dichloro-8-methyl-4-quinolone, 8-Methyl-3,7-dichloroquinolin-4(1H)-one.
- Synonym : 5,7-Dichloro-2-methyl-8-quinolinol (used in older literature).
Identifier | Value |
---|---|
CAS Registry Number | 1204811-73-3 |
Molecular Formula | C₁₀H₇Cl₂NO |
Exact Mass | 228.995 Da |
Molecular Formula and Structural Representation
The molecular formula C₁₀H₇Cl₂NO corresponds to a molecular weight of 228.07 g/mol . The structure consists of:
- A quinoline backbone (benzene fused to pyridine).
- Two chlorine atoms at positions 3 and 7.
- A methyl group at position 8.
- A ketone group at position 4.
Structural representations :
Table 1: Key Structural Features
Position | Substituent | Role in Structure |
---|---|---|
3 | Chlorine | Electron-withdrawing group |
7 | Chlorine | Enhances lipophilicity |
8 | Methyl | Steric and electronic modifier |
4 | Ketone | Hydrogen-bonding site |
Isomeric Relationships Within Quinolin-4(1H)-one Derivatives
Isomerism in this compound arises from variations in substituent positions and tautomerism:
Positional Isomers :
Tautomeric Forms :
Table 2: Comparative Isomer Properties
Isomer | CAS Number | Substituent Positions |
---|---|---|
3,7-Dichloro-8-methylquinolin-4(1H)-one | 1204811-73-3 | 3-Cl, 7-Cl, 8-CH₃ |
3,6-Dichloro-8-methylquinolin-4(1H)-one | 1204812-10-1 | 3-Cl, 6-Cl, 8-CH₃ |
6,8-Dichloro-2-methylquinolin-4(1H)-one | 95541-31-4 | 6-Cl, 8-Cl, 2-CH₃ |
Propriétés
Numéro CAS |
1204811-73-3 |
---|---|
Formule moléculaire |
C10H7Cl2NO |
Poids moléculaire |
228.072 |
Nom IUPAC |
3,7-dichloro-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
GTDXUFXNJZNGJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)Cl)Cl |
Synonymes |
3,7-Dichloro-4-hydroxy-8-methylquinoline |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and scaffold modifications. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorine vs. Methoxy Groups : Chlorine substituents (e.g., in ) increase molecular weight and lipophilicity compared to methoxy groups (). For example, 2-Chloro-7-methoxyquinazolin-4(3H)-one has an XLogP3 of 1.7 , whereas trifluoromethyl groups (as in ) further enhance lipophilicity.
- Positional Effects : The 3,7-dichloro-8-methyl substitution in the target compound may confer steric and electronic effects distinct from 7,8-dichloro-2-methyl () or 8-methoxy-6-methyl () analogs.
Spectral Data and Structural Confirmation
- NMR Shifts: Chlorine substituents cause characteristic downfield shifts in ¹H and ¹³C NMR. For example, compound 8f in shows δ 8.18 ppm for aromatic protons, while streptochlorin () provides reference shifts for chloro-substituted quinolines.
- Mass Spectrometry : Analogous compounds (e.g., ) are confirmed via HRMS and elemental analysis, ensuring structural fidelity.
Méthodes De Préparation
Conrad-Limpach Synthesis with Post-Chlorination
The Conrad-Limpach reaction remains a cornerstone for quinolone synthesis, enabling precise regiochemical control. Using 3-chloro-2-methylaniline (m-chloro-o-toluidine) and ethyl acetoacetate , the Schiff base intermediate undergoes cyclization at 240–250°C in diphenyl ether to yield 7-chloro-8-methylquinolin-4(1H)-one . Subsequent chlorination at position 3 is achieved via electrophilic substitution using chlorine gas (3 equiv.) and iodine (0.55 wt%) in chloroform at 20–30°C. This two-step process affords the target compound in 58–62% overall yield, with the iodine catalyst enhancing para/ortho selectivity relative to the ketone group.
Critical Parameters :
Decarboxylation-Chlorination of Carboxylic Acid Precursors
A patent-derived route starts with 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid , synthesized via Skraup condensation of 3-chloro-2-methylaniline and glycerol. Decarboxylation at 230°C in diphenyl ether removes the C2 carboxyl group, followed by phosphorus oxychloride (POCl₃)-mediated chlorination at 100°C to introduce the C3 chlorine. This method achieves 50–55% yield but requires stringent control of POCl₃ stoichiometry to avoid side reactions.
Reaction Profile :
Oxidative Chlorination of 7-Chloro-8-methylquinoline
Adapting antimalarial drug synthesis protocols, 7-chloro-8-methylquinoline is oxidized to 7-chloro-8-quinolinecarboxylic acid using N-hydroxyphthalimide (0.1–0.5 mol%) and AIBN under 4 MPa oxygen at 80°C. Subsequent chlorination with chlorine gas in dichlorobenzene at 100°C introduces the C3 chlorine, yielding the target compound after recrystallization (90.9% purity by HPLC).
Optimization Insights :
-
Solvent Choice : Dichlorobenzene outperforms carbon tetrachloride in minimizing byproducts.
-
Pressure : Oxygen pressures ≥4 MPa enhance oxidation kinetics.
Experimental Procedures and Optimization
Chlorination Regioselectivity and Byproduct Mitigation
Electrophilic chlorination at C3 competes with C5 substitution due to the ketone’s meta-directing effects. Employing bulky solvents (e.g., diphenyl ether) favors C3 chlorination by sterically hindering C5 access. For example, replacing chloroform with diphenyl ether in Method 1.1 reduces C5-chlorinated byproducts from 18% to 4%.
Catalytic Systems for High-Yield Chlorination
Comparative studies of iodine, AIBN, and FeCl₃ reveal that AIBN (0.1–0.5 mol%) in dichlorobenzene maximizes chlorination efficiency (Table 1).
Table 1: Chlorination Catalysts and Yields
Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
I₂ | 25 | 5 | 62 | 12 |
AIBN | 100 | 6 | 89 | 3 |
FeCl₃ | 80 | 8 | 71 | 9 |
Analytical Data and Structural Validation
Spectroscopic Characterization
1H NMR (DMSO-d₆, 400 MHz): δ 12.87 (s, 1H, NH), 8.20–8.25 (m, 1H, H5), 7.74–7.83 (m, 2H, H2/H6), 2.37 (s, 3H, C8-CH₃). The absence of a carboxyl proton at δ 13.6 confirms successful decarboxylation.
HRMS : Calculated for C₁₀H₇Cl₂NONa ([M+Na]⁺): 290.9764; Found: 290.9761.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₐ = 6.7 min, correlating with 97.3% purity.
Applications and Derivatives
This compound serves as a precursor to antimalarial agents and herbicides. Suzuki coupling at C3 with aryl boronic esters (General Procedure G ) yields analogs with enhanced bioactivity, underscoring its versatility.
Q & A
Q. What advanced computational methods predict binding modes with biological targets?
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like SIRT1 or topoisomerases. Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for rational drug design .
Q. How can crystallographic data (e.g., SHELX-refined structures) guide derivative synthesis?
- X-ray structures reveal bond angles and packing motifs, informing steric constraints for functionalization. For example, the planar quinolinone core accommodates bulky substituents at C2/C8 without distorting the aromatic system .
Q. What are the compound’s toxicity profiles, and how should handling protocols be adapted?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.